Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride involves several steps. The synthetic routes typically include the reaction of ethyl oxane-4-carboxylate with 1-aminoethanol under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in various biochemical assays and experiments.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride can be compared with other similar compounds such as:
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
2-Aminothiazole derivatives: These compounds have significant medicinal properties, including antibacterial and antifungal activities.
Indazole derivatives: These are important in medicinal chemistry for their anticancer and antimicrobial properties.
This compound stands out due to its unique structural features and versatile applications across various fields.
Properties
IUPAC Name |
ethyl 4-(1-aminoethyl)oxane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8(2)11)4-6-13-7-5-10;/h8H,3-7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSOVBASZAKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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